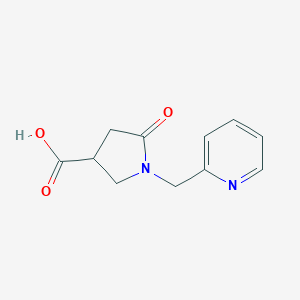![molecular formula C12H10FNO B175614 [6-(4-氟苯基)吡啶-3-基]甲醇 CAS No. 135958-92-8](/img/structure/B175614.png)
[6-(4-氟苯基)吡啶-3-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(4-Fluorophenyl)pyridin-3-YL]methanol is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom imparts unique chemical properties, making it a valuable target for synthesis and study.
科学研究应用
[6-(4-Fluorophenyl)pyridin-3-YL]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique properties, such as fluorinated polymers and coatings.
作用机制
Target of Action
Compounds with similar structures, such as phenylpyridines, are known to interact with a variety of biological targets .
Mode of Action
It’s known that the compound belongs to the class of aryl-phenylketones . These compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (20321 g/mol) and structure suggest that it may have reasonable bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Fluorophenyl)pyridin-3-YL]methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyridine.
Reduction to Methanol: The final step involves the reduction of the pyridine ring to introduce the methanol group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of [6-(4-Fluorophenyl)pyridin-3-YL]methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: [6-(4-Fluorophenyl)pyridin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
相似化合物的比较
[6-(4-Chlorophenyl)pyridin-3-YL]methanol: Similar structure but with a chlorine atom instead of fluorine.
[6-(4-Bromophenyl)pyridin-3-YL]methanol: Similar structure but with a bromine atom instead of fluorine.
[6-(4-Methylphenyl)pyridin-3-YL]methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [6-(4-Fluorophenyl)pyridin-3-YL]methanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
属性
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSEQHITGOQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
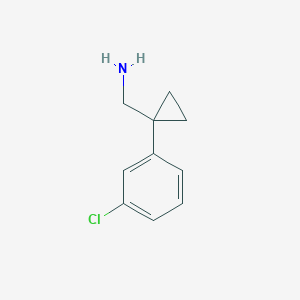
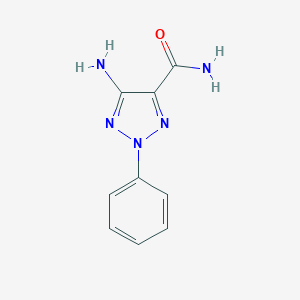

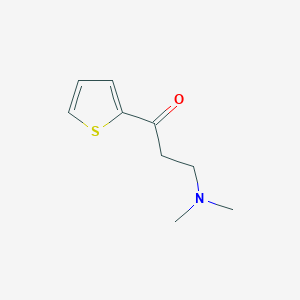
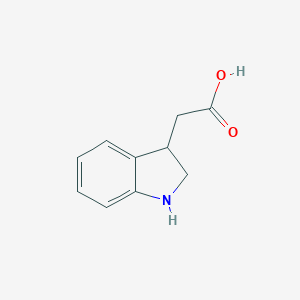
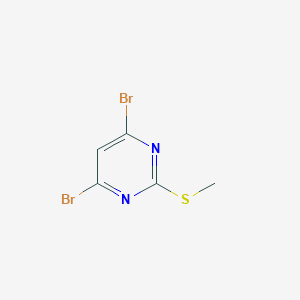
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
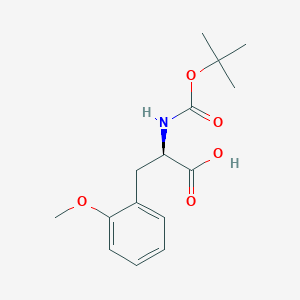
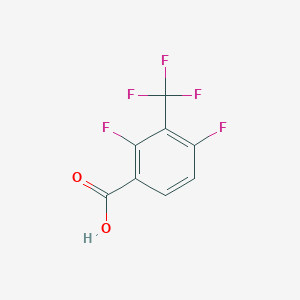

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)

